N,N'-dibutylcarbamimidothioic acid
Description
Properties
IUPAC Name |
N,N'-dibutylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFQABQEJATQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=NCCCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
Ethanol and DMF are optimal for balancing solubility and reaction kinetics. Strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) achieve higher conversion rates but pose handling challenges. Milder bases like potassium hydroxide (KOH) in ethanol offer safer alternatives with moderate yields.
Temperature and Time Dependencies
Reactions conducted at 60°C for 12–24 hours typically achieve 70–85% yields. Elevated temperatures (>80°C) risk decomposition, while shorter durations (<6 hours) result in incomplete alkylation.
Purification Techniques
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical purity exceeding 95% is attainable, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Characterization and Spectral Data
Spectroscopic Identification
Physical Properties
-
Solubility : Soluble in ethanol, DMF, and dichloromethane; insoluble in water.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N,N’-dibutylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert N,N’-dibutylcarbamimidothioic acid to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiourea compounds.
Scientific Research Applications
N,N’-dibutylcarbamimidothioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-dibutylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compound for Comparison: N,N'-Bis[(ethylamino)carbonyl]carbamimidothioic Acid Methyl Est er
This compound (CAS: 797047-27-9) shares a carbamimidothioic acid backbone but differs in substituents and functional groups. Critical comparative data are summarized below:
Structural and Functional Analysis:
- Substituent Effects: The butyl groups in this compound contribute to its hydrophobic character, which may favor membrane permeability in biological systems.
- Molecular Weight: The higher molecular weight of the ethylamino derivative (232.3 g/mol vs. 202.3 g/mol) reflects the addition of oxygen and nitrogen atoms, which may influence pharmacokinetic properties such as metabolic stability .
Q & A
Q. How should researchers analyze clustered data in dose-response studies of this compound?
- Statistical Approach : Use mixed-effects models to account for nested observations (e.g., repeated measurements across cell lines). For example, Pten knockdown studies employed hierarchical regression to distinguish compound-specific effects from genetic variability .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
